molecular formula C14H13N2+ B14701526 Phenazinium, 5-ethyl- CAS No. 19165-62-9

Phenazinium, 5-ethyl-

Cat. No.: B14701526
CAS No.: 19165-62-9
M. Wt: 209.27 g/mol
InChI Key: LFCGYFQNFRGNKL-UHFFFAOYSA-N
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Description

Phenazinium, 5-ethyl- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The 5-ethyl substitution on the phenazinium ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazinium, 5-ethyl- typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones. One common method is the Wohl–Aue reaction, which involves the reaction of nitrobenzene with aniline in the presence of reducing agents . Another approach is the oxidative cyclization of 1,2-diaminobenzene with ethyl-substituted diphenylamines .

Industrial Production Methods: Industrial production of phenazinium, 5-ethyl- often employs large-scale oxidative cyclization processes. These methods utilize catalysts such as palladium or copper to facilitate the reaction under controlled conditions. The resulting product is purified through recrystallization or chromatography to achieve high purity .

Mechanism of Action

The mechanism of action of phenazinium, 5-ethyl- involves its ability to participate in redox reactions. It acts as an electron mediator, facilitating the transfer of electrons between different molecules. This property is particularly useful in biosensors, where it enhances the sensitivity and selectivity of the sensor . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • Phenazine ethosulfate
  • Phenazine methosulfate
  • Phenazine-1-carboxylic acid
  • Clofazimine

Phenazinium, 5-ethyl- stands out due to its unique chemical structure and versatile applications, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

19165-62-9

Molecular Formula

C14H13N2+

Molecular Weight

209.27 g/mol

IUPAC Name

5-ethylphenazin-5-ium

InChI

InChI=1S/C14H13N2/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,2H2,1H3/q+1

InChI Key

LFCGYFQNFRGNKL-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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